molecular formula C10H21ClN2O3 B2355352 tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride CAS No. 1820569-43-4

tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride

Cat. No. B2355352
CAS RN: 1820569-43-4
M. Wt: 252.74
InChI Key: IVMXBBYWBPFFBF-SCLLHFNJSA-N
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Description

Tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride is a chemical compound that has garnered significant attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Synthesis and Industrial Applications

The compound plays a critical role in the synthesis of various pharmaceuticals, such as vandetanib. Research highlights the analysis and optimization of synthetic routes for industrial production, indicating the compound's importance in enhancing yields and commercial value in manufacturing processes (Mi, 2015).

Asymmetric Synthesis of N-heterocycles

Chiral sulfinamides, including tert-butyl rac-(3R,5R)-3-amino-5-hydroxy-1-piperidinecarboxylate hydrochloride, are recognized for their role in the stereoselective synthesis of amines and their derivatives. The compound has been extensively utilized in asymmetric N-heterocycle synthesis, offering access to structurally diverse piperidines and other cyclic compounds vital in pharmaceuticals and natural products (Philip et al., 2020).

properties

IUPAC Name

tert-butyl (3R,5R)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVMXBBYWBPFFBF-SCLLHFNJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H](C[C@H](C1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H21ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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